5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Description
5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound combining a 1,3,4-thiadiazole core with a morpholine-substituted ethylsulfanyl group. This structure integrates the electron-rich morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with the sulfur- and nitrogen-containing thiadiazole scaffold. Such a hybrid design enhances solubility and stability compared to simpler thiadiazole derivatives . The compound’s biological relevance stems from the synergistic effects of these moieties, which enable interactions with diverse biological targets, including enzymes and receptors involved in microbial or cancer pathways .
Properties
IUPAC Name |
5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c9-7-10-11-8(15-7)14-6-3-12-1-4-13-5-2-12/h1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLYWDPVYSFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586153 | |
| Record name | 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111461-29-1 | |
| Record name | 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-chloroethyl morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics .
Medicine: The compound has been investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce cell death in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the thiadiazole ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazole derivatives exhibit varied pharmacological profiles depending on substituents. Below is a structured comparison of 5-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine with key analogs:
Morpholine-Containing Thiadiazoles
Key Insight : The ethylsulfanyl linker in the target compound improves flexibility and target binding compared to rigid oxoethyl or methylene groups in analogs .
Fluorinated Thiadiazoles
Key Insight : Fluorine substitution increases metabolic stability and target affinity, but the target compound’s morpholine group offers superior solubility compared to purely fluorinated analogs .
Aromatic/Alkyl-Substituted Thiadiazoles
| Compound Name | Substituents | Key Properties | Biological Activity |
|---|---|---|---|
| 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine | Phenylethylthio | High lipophilicity; limited solubility | Antitumor, antibacterial |
| 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine | 4-Methylbenzyl | Moderate polarity; steric hindrance from methyl | Antimicrobial, antifungal |
| 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine | Methylsulfonylmethyl | Polar sulfone group; improved water solubility | Anti-inflammatory, enzyme inhibition |
Key Insight : The target compound’s morpholine-ethylsulfanyl group balances lipophilicity and solubility better than purely aromatic or alkyl chains .
Structural and Functional Analysis
Physicochemical Properties
- Solubility : The morpholine ring confers higher water solubility (logP ~1.2) compared to fluorinated (logP ~2.5) or alkyl-substituted (logP ~3.0) analogs .
- Stability : The ethylsulfanyl linker reduces susceptibility to oxidative degradation versus thiol-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
